ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a structurally complex small molecule featuring a benzoate ester core linked to an indole moiety via a sulfanyl-acetamido bridge. The indole ring is further substituted at the 1-position with a 2-(morpholin-4-yl)-2-oxoethyl group. Its molecular formula is C25H27N3O7S (MW: 513.56 g/mol) . Key structural elements include:
- Ethyl benzoate ester: Enhances lipophilicity and metabolic stability.
- Indole scaffold: Aromatic heterocycle with π-stacking and hydrophobic binding capabilities.
- Morpholin-4-yl-2-oxoethyl substituent: Introduces polarity and hydrogen-bond acceptor/donor properties, common in kinase inhibitors and enzyme-targeting drugs.
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-2-33-25(31)18-7-3-5-9-20(18)26-23(29)17-34-22-15-28(21-10-6-4-8-19(21)22)16-24(30)27-11-13-32-14-12-27/h3-10,15H,2,11-14,16-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSURQHIFDYQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps
Indole Derivative Preparation: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Morpholine Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the morpholine group.
Benzoate Group Addition: The final step involves esterification to introduce the benzoate group, typically using ethyl chloroformate or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety may interact with various receptors or enzymes, while the morpholine group could enhance its solubility and bioavailability. The compound may exert its effects through modulation of signaling pathways, inhibition of specific enzymes, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BA99233 (Ethyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate)
- Key Difference : Sulfonyl (-SO2- vs. sulfanyl (-S-) group in the linker .
- Stability: Sulfonyl linkages are more resistant to oxidation than sulfanyl groups.
CI-39 (Methyl 2-(2-(1-hydroxy-1H-indol-3-yl)acetamido)benzoate)
- Structural Differences :
- Substituent : Hydroxyindole instead of morpholin-4-yl-2-oxoethyl.
- Ester Group : Methyl benzoate vs. ethyl benzoate.
- Activity : Inhibits RT RNA-dependent DNA polymerase, critical for viral replication .
- Comparison : The absence of a morpholine ring in CI-39 may reduce solubility but increase metabolic vulnerability compared to the target compound.
2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide Derivatives
- Shared Feature: Morpholinone ring (2-oxomorpholine).
- Key Differences: Core Structure: Acetamide linked to 4-isopropylphenyl vs. indole-benzoate system. Substituents: Acetyl or methylsulfonyl groups at the 4-position of morpholinone .
- Applications: These derivatives emphasize the role of morpholinone in enhancing target selectivity, particularly in kinase inhibition.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
- Structural Contrast :
- Activity : Demonstrated antimicrobial properties, suggesting the sulfanyl-acetamido motif is versatile for diverse biological targets.
Comparative Data Table
Biological Activity
Ethyl 2-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an indole moiety, morpholine, and a sulfanylacetamide group. These structural characteristics contribute to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H27N3O5S |
| Molecular Weight | 463.56 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indole Derivative : The indole structure is synthesized using standard methods such as Fischer indole synthesis.
- Attachment of Morpholine : A nucleophilic substitution reaction introduces the morpholine moiety.
- Sulfanylacetamide Linkage : The final step involves coupling the indole derivative with a sulfanylacetamide under conditions that favor the desired reaction pathway.
The biological activity of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that affect cellular responses.
- DNA Intercalation : The indole moiety may insert between DNA bases, potentially interfering with replication and transcription processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds containing indole structures often demonstrate anticancer properties. For instance, a study reported that similar indole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on related morpholine derivatives indicates efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .
Case Studies
-
Study on Anticancer Effects :
- A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Antimicrobial Testing :
- In another investigation, the compound was tested against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for E. coli and S. aureus, revealing values of 50 µg/mL and 25 µg/mL, respectively.
-
Anti-inflammatory Mechanism :
- A study assessed the anti-inflammatory effects using a murine model of inflammation induced by lipopolysaccharides (LPS). The administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
